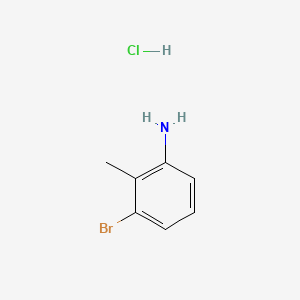

3-Bromo-2-methylaniline, HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.ClH/c1-5-6(8)3-2-4-7(5)9;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQDZBKVQCAOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674510 | |

| Record name | 3-Bromo-2-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16822-92-7 | |

| Record name | 3-Bromo-2-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-methylaniline Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Bromo-2-methylaniline hydrochloride (HCl). This compound is a key intermediate in the synthesis of various organic molecules, particularly in the development of novel pharmaceuticals. This document aims to be a valuable resource by presenting detailed information in a structured and accessible format, including tabulated data, experimental protocols, and visual diagrams.

Chemical and Physical Properties

3-Bromo-2-methylaniline hydrochloride is the salt form of the aromatic amine 3-Bromo-2-methylaniline. The hydrochloride form often exhibits improved stability and solubility in certain solvents compared to the free base, making it advantageous for various synthetic applications. While specific data for the hydrochloride salt is limited in publicly available literature, the properties of the free base provide a strong foundation for understanding its chemical behavior.

Table 1: Physicochemical Properties of 3-Bromo-2-methylaniline and its Hydrochloride Salt

| Property | 3-Bromo-2-methylaniline | 3-Bromo-2-methylaniline Hydrochloride |

| CAS Number | 55289-36-6[1][2] | 16822-92-7[3] |

| Molecular Formula | C₇H₈BrN[1] | C₇H₉BrClN |

| Molecular Weight | 186.05 g/mol [1] | 222.51 g/mol |

| Appearance | Colorless to brown clear liquid[4] | Off-white to light brown solid |

| Melting Point | Not applicable (liquid at room temp.) | Data not readily available |

| Boiling Point | 248 °C[2] | Data not readily available |

| Density | 1.51 g/mL at 25 °C[2] | Data not readily available |

| Refractive Index | n20/D 1.619[2] | Not applicable |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether. | Expected to have some solubility in water and polar protic solvents like methanol and ethanol. |

Synthesis and Reactivity

3-Bromo-2-methylaniline is typically synthesized through the bromination of 2-methylaniline or the reduction of a nitrated precursor. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

Experimental Protocol 1: Synthesis of 3-Bromo-2-methylaniline

This protocol describes a general two-step synthesis starting from 1-bromo-2-methyl-3-nitrobenzene.[5]

Step 1: Reduction of the Nitro Group

-

To a solution of 1-bromo-2-methyl-3-nitrobenzene (2.0 g, 9.26 mmol) in ethanol (20 mL) and a saturated aqueous solution of ammonium chloride (5 mL) at 2 °C, add iron filings (6.46 g, 115.7 mmol) portion-wise.

-

Stir the reaction mixture vigorously at 4 °C for 70 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Extract the residue with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 3-Bromo-2-methylaniline.

Experimental Protocol 2: Preparation of 3-Bromo-2-methylaniline Hydrochloride

This protocol outlines the general procedure for converting the free base to its hydrochloride salt.

-

Dissolve the synthesized 3-Bromo-2-methylaniline in a suitable anhydrous solvent, such as diethyl ether or ethanol.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in diethyl ether) dropwise with constant stirring.

-

A precipitate of 3-Bromo-2-methylaniline hydrochloride will form.

-

Collect the solid by filtration.

-

Wash the solid with a small amount of the cold anhydrous solvent.

-

Dry the product under vacuum to obtain the pure hydrochloride salt.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for 3-Bromo-2-methylaniline Hydrochloride

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (multiplets) in the range of δ 7.0-7.5 ppm. - Methyl protons (singlet) around δ 2.3-2.5 ppm. - Broad singlet for the ammonium protons (-NH₃⁺) at a downfield chemical shift, which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons in the range of δ 110-150 ppm. - Carbon bearing the bromine atom will be shifted upfield compared to unsubstituted benzene. - Methyl carbon signal around δ 15-20 ppm. |

| FTIR (cm⁻¹) | - N-H stretching of the ammonium salt as a broad band around 2500-3000 cm⁻¹. - Aromatic C-H stretching just above 3000 cm⁻¹. - C=C stretching in the aromatic ring around 1450-1600 cm⁻¹. - C-N stretching around 1200-1350 cm⁻¹. - C-Br stretching in the fingerprint region, typically below 1000 cm⁻¹. |

| Mass Spec. (EI) | - The molecular ion peak (M⁺) for the free base (m/z 185 and 187 in a ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes). - Fragmentation may involve the loss of the methyl group, bromine atom, or cleavage of the aromatic ring. The hydrochloride salt itself is not typically analyzed by EI-MS but rather the free base is observed after thermal decomposition in the ion source. |

Applications in Drug Development

3-Bromo-2-methylaniline and its hydrochloride salt are valuable building blocks in the synthesis of complex pharmaceutical compounds. A significant area of application is in the development of kinase inhibitors, particularly Bruton's Tyrosine Kinase (BTK) inhibitors, which are crucial in the treatment of B-cell malignancies and autoimmune diseases.[6]

Role in the Synthesis of BTK Inhibitors

3-Bromo-2-methylaniline serves as a key precursor for constructing the core structures of various BTK inhibitors. For instance, it has been utilized in the synthesis of novel pyrimidine analogs that act as highly selective, non-covalent BTK inhibitors.[6] It is also a reported intermediate in the synthesis of BMS-986142, a reversible BTK inhibitor.[6] The bromo and amino functionalities on the aniline ring allow for sequential reactions, such as cross-coupling and amidation, to build the larger, more complex inhibitor molecules.

Safety and Handling

3-Bromo-2-methylaniline and its hydrochloride salt should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

Table 3: General Safety Information

| Hazard | Precaution |

| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |

| Irritation | Causes skin and serious eye irritation. |

| Handling | Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Conclusion

3-Bromo-2-methylaniline hydrochloride is a fundamentally important chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of targeted therapies like BTK inhibitors. This guide has provided a consolidated resource on its chemical properties, synthesis, and key applications. The provided experimental outlines and tabulated data are intended to support researchers and drug development professionals in their work with this versatile compound. Further research into the specific properties of the hydrochloride salt would be beneficial to the scientific community.

References

- 1. guidechem.com [guidechem.com]

- 2. 3-Bromo-2-methylaniline | 55289-36-6 [chemicalbook.com]

- 3. 3-Bromo-2-methylaniline, HCl CAS#: 16822-92-7 [amp.chemicalbook.com]

- 4. 3-Bromo-2-methylaniline, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Page loading... [wap.guidechem.com]

- 6. What is 3-Bromo-2-methylaniline?_Chemicalbook [chemicalbook.com]

In-Depth Technical Guide to the Structure Elucidation of 3-Bromo-2-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 3-Bromo-2-methylaniline hydrochloride. This compound serves as a valuable building block in the synthesis of various pharmaceutical and research chemicals.

Chemical Identity and Physical Properties

3-Bromo-2-methylaniline hydrochloride is the hydrochloride salt of the organic compound 3-Bromo-2-methylaniline. The addition of hydrochloric acid protonates the amino group, increasing the compound's polarity and water solubility.

| Property | Value |

| Chemical Name | 3-Bromo-2-methylaniline hydrochloride |

| Synonyms | 3-Bromo-o-toluidine hydrochloride, 2-Amino-6-bromotoluene hydrochloride |

| CAS Number | 16822-92-7 |

| Molecular Formula | C₇H₉BrClN |

| Molecular Weight | 222.51 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | Not available |

| Solubility | Soluble in water, methanol; sparingly soluble in less polar organic solvents |

Synthesis and Preparation

The synthesis of 3-Bromo-2-methylaniline hydrochloride is typically a two-step process involving the synthesis of the free base, 3-Bromo-2-methylaniline, followed by its conversion to the hydrochloride salt.

Synthesis of 3-Bromo-2-methylaniline (Free Base)

Several synthetic routes to 3-Bromo-2-methylaniline have been reported. One common method involves the reduction of a nitrated precursor.

Experimental Protocol: Reduction of 2-Bromo-6-nitrotoluene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-nitrotoluene (1.0 eq) in ethanol.

-

Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the solution.

-

Heating: Heat the reaction mixture to 80°C and maintain for 3 hours with vigorous stirring.

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure.

-

Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until the pH reaches approximately 8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-Bromo-2-methylaniline.

Preparation of 3-Bromo-2-methylaniline Hydrochloride

Experimental Protocol:

-

Dissolution: Dissolve the synthesized 3-Bromo-2-methylaniline (1.0 eq) in a minimal amount of a suitable organic solvent such as diethyl ether or dichloromethane.

-

Acidification: Slowly add a solution of hydrochloric acid (HCl) in diethyl ether (e.g., 2 M solution) or bubble gaseous HCl through the solution with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.

-

Drying: Dry the resulting solid under vacuum to obtain pure 3-Bromo-2-methylaniline hydrochloride.

Structure Elucidation Workflow

The structural confirmation of 3-Bromo-2-methylaniline hydrochloride relies on a combination of spectroscopic techniques.

Caption: Workflow for the synthesis and structural elucidation of 3-Bromo-2-methylaniline HCl.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.6 | m | 2H | Aromatic CH |

| ~7.1-7.3 | m | 1H | Aromatic CH |

| ~2.4 | s | 3H | -CH₃ |

| ~10-12 | br s | 3H | -NH₃⁺ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~140 | C-NH₃⁺ |

| ~135 | C-Br |

| ~132 | Aromatic CH |

| ~130 | Aromatic CH |

| ~128 | C-CH₃ |

| ~125 | Aromatic CH |

| ~18 | -CH₃ |

FT-IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2800-3000 | Broad, Strong | -NH₃⁺ stretch |

| 1580-1620 | Medium | N-H bend |

| 1450-1550 | Strong | Aromatic C=C stretch |

| 700-800 | Strong | C-Br stretch |

Mass Spectrometry

The mass spectrum would be acquired for the free base, 3-Bromo-2-methylaniline. The molecular ion peak ([M]⁺) would correspond to the mass of the free base. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be evident in the molecular ion peak, showing two peaks of nearly equal intensity separated by 2 m/z units.

| m/z | Interpretation |

| 185/187 | [M]⁺ (Molecular ion peak of the free base) |

| 106 | [M - Br]⁺ |

| 77 | [C₆H₅]⁺ |

A Technical Guide to 3-Bromo-2-methylaniline Hydrochloride (CAS: 16822-92-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylaniline hydrochloride (CAS number: 16822-92-7) is a halogenated aromatic amine salt of significant interest in the fields of medicinal chemistry and organic synthesis.[1][2] As a versatile chemical intermediate, it serves as a critical building block in the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents.[3][4] Its utility is most prominently highlighted in the synthesis of targeted therapies, including highly selective kinase inhibitors for the treatment of cancers and autoimmune diseases.[5] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, applications in drug discovery, and essential safety information.

Physicochemical Properties

3-Bromo-2-methylaniline hydrochloride is the salt form of the free base, 3-bromo-2-methylaniline (CAS: 55289-36-6). The properties of both forms are pertinent for handling, reaction setup, and purification.[6] Quantitative data for both the hydrochloride salt and the free base are summarized below for clarity and comparison.

| Property | 3-Bromo-2-methylaniline Hydrochloride | 3-Bromo-2-methylaniline (Free Base) |

| CAS Number | 16822-92-7[7] | 55289-36-6[8] |

| Molecular Formula | C₇H₉BrClN or C₇H₈BrN·HCl[9] | C₇H₈BrN[3] |

| Molecular Weight | 222.51 g/mol [9] | 186.05 g/mol [10] |

| Appearance | Not explicitly detailed; typically a solid | Clear, colorless to yellow or pale brown liquid[6][11] |

| Boiling Point | Not applicable | 248 °C (lit.)[6][8] |

| Density | Not applicable | 1.51 g/mL at 25 °C (lit.)[6][8] |

| Refractive Index | Not applicable | n20/D 1.619 (lit.)[6][8] |

| Storage Conditions | Inert atmosphere, room temperature[7] | Keep in dark place, inert atmosphere, room temperature[6] |

| Synonyms | 3-BroMo-2-Methylaniline, hydrochloride; Benzenamine, 3-bromo-2-methyl-, hydrochloride (1:1)[12] | 2-Amino-6-bromotoluene; 3-Bromo-o-toluidine |

Synthesis and Purification

The hydrochloride salt is typically prepared from its free base, 3-bromo-2-methylaniline. The synthesis of the free base can be achieved through several established routes, primarily involving the reduction of a nitrated precursor.

Experimental Protocols

Method 1: Reduction of 1-Bromo-2-methyl-3-nitrobenzene with Stannous Dichloride

This is a common laboratory-scale method for the reduction of nitroarenes.

-

Reaction: 1-bromo-2-methyl-3-nitrobenzene is dissolved in ethanol.

-

Reagent Addition: An excess of stannous dichloride hydrate (SnCl₂·2H₂O), typically 5 equivalents, is added to the solution.[3]

-

Conditions: The reaction mixture is heated to 80°C and stirred for approximately 3 hours.[3]

-

Work-up and Purification:

-

Ethanol is removed via rotary evaporation.

-

The pH of the residue is adjusted to ~8 using a saturated aqueous solution of sodium bicarbonate.[3]

-

The mixture is filtered through a pad of magnesium silicate or diatomaceous earth, and the filter cake is washed thoroughly with ethyl acetate.[3]

-

The combined organic filtrates are washed, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield 3-bromo-2-methylaniline.[3] A reported yield for this method is 95%.[3]

-

Method 2: Conversion to Hydrochloride Salt

The final step involves the protonation of the aniline to form the hydrochloride salt.

-

Procedure: The purified 3-bromo-2-methylaniline (free base) is dissolved in a suitable organic solvent, such as methanol or dioxane.[13]

-

Reagent Addition: A solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in dioxane or methanol) is added to the mixture.[13]

-

Isolation: The hydrochloride salt typically precipitates from the solution and can be isolated by filtration, followed by washing with a non-polar solvent (like diethyl ether) and drying under vacuum.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. Angene - 3-Bromo-2-methylaniline hydrochloride | 16822-92-7 | MFCD10699676 | AGN-PC-07XTWL [japan.angenechemical.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. What is 3-Bromo-2-methylaniline?_Chemicalbook [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. 16822-92-7|3-Bromo-2-methylaniline hydrochloride|BLD Pharm [bldpharm.com]

- 8. 3-Bromo-2-methylaniline | 55289-36-6 [chemicalbook.com]

- 9. 16822-92-7|3-Bromo-2-methylaniline Hydrochloride|3-Bromo-2-methylaniline Hydrochloride|-范德生物科技公司 [bio-fount.com]

- 10. 3-Bromo-2-methylaniline, 97% 55289-36-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 11. 3-Bromo-2-methylaniline, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. 3-Bromo-2-methylaniline, HCl CAS#: 16822-92-7 [amp.chemicalbook.com]

- 13. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physical Characteristics of 3-Bromo-2-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 3-Bromo-2-methylaniline hydrochloride, a key intermediate in organic synthesis. The document details its characteristics, methods for its synthesis, and its application in the development of targeted therapeutics, such as Bruton's tyrosine kinase (BTK) inhibitors.

Core Physical and Chemical Properties

3-Bromo-2-methylaniline hydrochloride is the hydrochloride salt of 3-Bromo-2-methylaniline. While specific data for the hydrochloride salt is limited, the properties of the parent compound, 3-Bromo-2-methylaniline, are well-documented and provide a foundational understanding.

Data Presentation: Physical Characteristics

| Property | 3-Bromo-2-methylaniline Hydrochloride | 3-Bromo-2-methylaniline (Free Base) |

| CAS Number | 16822-92-7[1][2][3] | 55289-36-6[4][5][6] |

| Molecular Formula | C₇H₉BrClN[2][7][8] | C₇H₈BrN[4][5][9] |

| Molecular Weight | 222.51 g/mol [3][8] | 186.05 g/mol [5][10] |

| Appearance | Not explicitly specified | Clear, colorless to brown or orange liquid[4][11] |

| Boiling Point | Not available | 248 - 255 °C[6][10][12][13] |

| Density | Not available | ~1.51 g/mL at 25 °C[6][12] |

| Refractive Index | Not available | ~1.6125 - 1.6195 at 20 °C[4][6] |

| Solubility | Not explicitly specified | Amines are generally soluble in organic solvents like alcohol, ether, and benzene. Higher amines exhibit low solubility in water.[14] Specific dissolution protocols for research involve solvents like DMSO and corn oil.[15] |

| Purity/Assay | Not specified | ≥98.0% (GC)[4] |

Experimental Protocols: Synthesis of the Parent Compound

3-Bromo-2-methylaniline serves as the precursor to its hydrochloride salt. A common and high-yield synthesis method involves the reduction of a nitrobenzene derivative.

Protocol: Reduction of 1-Bromo-2-methyl-3-nitrobenzene

This protocol outlines a two-step synthesis of 3-Bromo-2-methylaniline from 1-bromo-2-methyl-3-nitrobenzene with a reported yield of up to 95%.[16]

-

Step 1: Reaction Setup

-

To a reaction vessel, add 1-bromo-2-methyl-3-nitrobenzene (500 mg, 2.32 mmol) and ethanol.

-

Add stannous dichloride hydrate (2.62 g, 11.63 mmol).

-

Heat the mixture to 80°C and allow it to react for 3 hours.[16]

-

-

Step 2: Work-up and Isolation

-

Following the reaction, remove the ethanol via rotary evaporation.

-

Adjust the pH of the remaining mixture to approximately 8 using a saturated solution of sodium bicarbonate.[16]

-

Filter the mixture through magnesium silicate or a similar filtration aid.

-

Wash the filter cake with ethyl acetate.

-

Combine the organic extracts and dry them under rotary evaporation to yield the final product, 3-Bromo-2-methylaniline.[16]

-

An alternative reduction method utilizes iron filings in a mixture of ethanol and a saturated ammonium chloride solution, which also achieves a high yield (94%).[16]

Caption: Synthesis workflow for 3-Bromo-2-methylaniline.

Application in Drug Development: A Precursor for BTK Inhibitors

3-Bromo-2-methylaniline is a valuable building block in medicinal chemistry, notably in the synthesis of novel pyrimidine analogs that act as highly selective, non-covalent inhibitors of Bruton's tyrosine kinase (BTK).[17] BTK is a critical enzyme in the B cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B cell malignancies and autoimmune diseases like rheumatoid arthritis.[17] The unique structure of this aniline derivative allows for its incorporation into complex molecules that can bind to specific conformations of the BTK enzyme, leading to high selectivity and efficacy.[17]

References

- 1. 3-Bromo-2-methylaniline, HCl CAS#: 16822-92-7 [amp.chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 3-Bromo-2-methylaniline, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-Bromo-2-methylaniline | 55289-36-6 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chemscene.com [chemscene.com]

- 9. 3-bromo-2-methylaniline | CymitQuimica [cymitquimica.com]

- 10. 3-Bromo-2-methylaniline, 98+% | Fisher Scientific [fishersci.ca]

- 11. 3-Bromo-2-methylaniline | 55289-36-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. 3-bromo-2-methylaniline [stenutz.eu]

- 13. 3-Bromo-2-methylaniline | 55289-36-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. guidechem.com [guidechem.com]

- 17. What is 3-Bromo-2-methylaniline?_Chemicalbook [chemicalbook.com]

Spectroscopic Analysis of 3-Bromo-2-methylaniline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-2-methylaniline hydrochloride (HCl). Due to the limited availability of experimental data for the hydrochloride salt, this guide also includes data for the free base, 3-Bromo-2-methylaniline, and discusses the expected spectral differences upon protonation. The information is presented to aid in the structural elucidation, identification, and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Bromo-2-methylaniline. Note that where experimental data for the hydrochloride salt is unavailable, data for the free base is provided with an explanation of the anticipated changes for the protonated form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Proton Assignment | Chemical Shift (δ) ppm (Free Base - Predicted) | Expected Shift for HCl Salt | Multiplicity | Coupling Constant (J) Hz |

| -CH₃ | ~2.2 | Slight downfield shift | s | - |

| -NH₂ | ~3.7 (broad) | Downfield shift to ~7-8 ppm, may broaden further or exchange | s (broad) | - |

| Aromatic-H (H4) | ~6.6 | Downfield shift | d | ~8.0 |

| Aromatic-H (H5) | ~7.0 | Downfield shift | t | ~8.0 |

| Aromatic-H (H6) | ~6.8 | Downfield shift | d | ~8.0 |

Note: Predicted values are based on standard substituent effects. Protonation of the amine group in the HCl salt is expected to cause a significant downfield shift of the aromatic protons and the amine protons themselves, which may also undergo rapid exchange with residual water, leading to broadening or disappearance of the -NH₃⁺ signal.

¹³C NMR (Carbon-13 NMR) Data

| Carbon Assignment | Chemical Shift (δ) ppm (Free Base - Predicted) | Expected Shift for HCl Salt |

| -CH₃ | ~17 | Minimal change |

| C-Br (C3) | ~123 | Slight downfield shift |

| C-N (C2) | ~145 | Downfield shift |

| C4 | ~115 | Downfield shift |

| C5 | ~130 | Downfield shift |

| C6 | ~118 | Downfield shift |

| C1 | ~128 | Downfield shift |

Note: Predicted values are based on incremental calculations for substituted benzenes. The electron-withdrawing effect of the ammonium group (-NH₃⁺) in the HCl salt is expected to deshield the aromatic carbons, leading to a downfield shift in their resonances.

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) (Free Base) | Expected Absorption for HCl Salt |

| N-H Stretch (amine) | 3400-3200 (two bands for primary amine) | Broad absorption from 3200-2500 cm⁻¹ for -NH₃⁺ stretch |

| C-H Stretch (aromatic) | 3100-3000 | 3100-3000 |

| C-H Stretch (aliphatic) | 2980-2850 | 2980-2850 |

| N-H Bend (amine) | 1650-1580 | Ammonium bending modes appear around 1600-1500 cm⁻¹ |

| C=C Stretch (aromatic) | 1600-1450 | 1600-1450 |

| C-N Stretch | 1340-1250 | 1340-1250 |

| C-Br Stretch | 680-515 | 680-515 |

Mass Spectrometry (MS)

| Ion | m/z (Predicted) | Notes |

| [M]⁺ | 185/187 | Molecular ion peak, showing characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) |

| [M+H]⁺ | 186/188 | Protonated molecular ion, also showing bromine isotopic pattern |

| [M-CH₃]⁺ | 170/172 | Loss of a methyl group |

| [M-Br]⁺ | 106 | Loss of a bromine atom |

Note: The mass spectrum of the HCl salt is typically not determined directly. Analysis is performed on the free base. The predicted m/z values are for the free base, 3-Bromo-2-methylaniline.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for compounds such as 3-Bromo-2-methylaniline HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-Bromo-2-methylaniline HCl.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Due to the salt form, solubility in CDCl₃ may be limited. DMSO-d₆ is often a good choice for amine hydrochlorides.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

Spectrometer: A 300-600 MHz NMR spectrometer.

-

Probe: Standard broadband or inverse detection probe.

-

Temperature: 25 °C (298 K).

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single pulse (zg30 or similar).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): -2 to 12 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C is less sensitive.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): 0 to 220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (for a solid sample):

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid 3-Bromo-2-methylaniline HCl directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: ATR accessory with a diamond or germanium crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Scan Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a stock solution of 3-Bromo-2-methylaniline (or its HCl salt, which will analyze as the free base) at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

-

To promote protonation for positive ion mode, 0.1% formic acid can be added to the final solution.

-

-

Instrumentation:

-

Mass Spectrometer: An ESI mass spectrometer, which could be coupled to a liquid chromatograph (LC-MS) or used with direct infusion.

-

Ionization Mode: Positive ion mode ([M+H]⁺) is typical for amines.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) and/or the protonated molecular ion peak ([M+H]⁺).

-

Observe the characteristic isotopic pattern for bromine (two peaks of nearly equal intensity separated by 2 m/z units).

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a small organic molecule like 3-Bromo-2-methylaniline HCl.

Technical Guide: Solubility Profile of 3-Bromo-2-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylaniline is an important intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Understanding its physicochemical properties, particularly its solubility in aqueous and acidic media, is crucial for its application in drug discovery and development, process chemistry, and formulation science. As an aromatic amine, 3-Bromo-2-methylaniline is expected to exhibit basic properties and, consequently, enhanced solubility in acidic solutions due to the formation of a hydrochloride salt.[3][4][5]

Physicochemical Properties of 3-Bromo-2-methylaniline

A summary of the key physicochemical properties of 3-Bromo-2-methylaniline is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value | Reference |

| CAS Number | 55289-36-6 | [1][6] |

| Molecular Formula | C₇H₈BrN | [1][6] |

| Molecular Weight | 186.05 g/mol | [6] |

| Appearance | Clear colorless to yellow to pale brown liquid | [1] |

| Boiling Point | 248 °C (lit.) | [6] |

| Density | 1.51 g/mL at 25 °C (lit.) | [6] |

| Water Solubility | Sparingly soluble | [1] |

| pKa (Predicted) | The pKa of the conjugate acid is likely to be in the range of 3-5, typical for substituted anilines. For example, the predicted pKa for the similar compound 3-Bromo-2-fluoro-N-methylaniline is 2.81±0.25. | [7] |

Expected HCl Solubility Profile

The solubility of 3-Bromo-2-methylaniline is expected to be highly dependent on pH. In neutral or basic conditions, it exists as the free base, which is sparingly soluble in water due to the hydrophobic nature of the brominated benzene ring.[1]

In the presence of hydrochloric acid, the basic amino group of 3-Bromo-2-methylaniline will be protonated to form the corresponding anilinium chloride salt, 3-Bromo-2-methylaniline hydrochloride (CAS No. 16822-92-7).[3][4][8] This salt is an ionic species and is anticipated to have significantly higher aqueous solubility than the free base. The equilibrium for this reaction is shown below:

The extent of this solubility enhancement is dependent on the pKa of the compound and the pH of the solution. At pH values significantly below the pKa of the anilinium ion, the equilibrium will favor the protonated, more soluble form.

Experimental Protocols for Solubility Determination

To empirically determine the HCl solubility profile of 3-Bromo-2-methylaniline, both thermodynamic and kinetic solubility assays are recommended. These methods provide complementary information valuable for different stages of research and development.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.[9] It measures the concentration of a saturated solution in a given solvent at equilibrium.

Protocol:

-

Preparation: Add an excess amount of solid 3-Bromo-2-methylaniline to a series of vials containing aqueous solutions of varying HCl concentrations (e.g., 0.01 N, 0.1 N, 1 N HCl) and a control of purified water. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[9]

-

Sample Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Filtration/Centrifugation: Carefully remove an aliquot of the supernatant and filter it through a suitable filter (e.g., 0.22 µm) to remove any remaining solid particles. Alternatively, centrifuge the samples at high speed and collect the supernatant.

-

Quantification: Analyze the concentration of the dissolved 3-Bromo-2-methylaniline in the filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

-

Data Analysis: Construct a standard curve using known concentrations of 3-Bromo-2-methylaniline to quantify the solubility in each HCl solution. The results are typically reported in mg/mL or µM.

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods often used in early drug discovery to screen a large number of compounds. These assays measure the solubility of a compound from a supersaturated solution, which is relevant for understanding its behavior upon rapid dilution, such as from a DMSO stock solution into an aqueous buffer.[11][12][13]

Protocol (Nephelometric Method):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Bromo-2-methylaniline in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Plate Setup: In a microtiter plate, add small aliquots of the DMSO stock solution to a series of wells containing aqueous buffers of different pH values, including acidic buffers simulating HCl solutions.

-

Incubation: Mix the contents and incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).[9]

-

Measurement: Use a nephelometer to measure the light scattering in each well. The intensity of scattered light is proportional to the amount of precipitate formed.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to the background.

Visualizations

Logical Workflow for Solubility Profile Determination

The following diagram illustrates the logical workflow for determining the comprehensive solubility profile of 3-Bromo-2-methylaniline hydrochloride.

Caption: Workflow for Determining the HCl Solubility Profile.

Experimental Workflow for Thermodynamic Solubility

The diagram below details the step-by-step experimental workflow for the shake-flask thermodynamic solubility assay.

Caption: Thermodynamic Solubility (Shake-Flask) Workflow.

Conclusion

While specific quantitative solubility data for 3-Bromo-2-methylaniline hydrochloride is not currently published, its chemical structure as an aromatic amine strongly suggests a pH-dependent solubility profile with significantly enhanced solubility in acidic conditions due to salt formation. For researchers and drug development professionals, the empirical determination of this profile is essential. The detailed thermodynamic and kinetic solubility protocols provided in this guide offer robust and industry-accepted methods for generating this critical data, thereby enabling informed decisions in process development, formulation, and preclinical studies.

References

- 1. guidechem.com [guidechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. ncert.nic.in [ncert.nic.in]

- 6. 3-Bromo-2-methylaniline | 55289-36-6 [chemicalbook.com]

- 7. 3-Bromo-2-fluoro-N-methylaniline CAS#: 943830-86-2 [m.chemicalbook.com]

- 8. 3-Bromo-2-methylaniline, HCl CAS#: 16822-92-7 [amp.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. evotec.com [evotec.com]

- 11. enamine.net [enamine.net]

- 12. Aqueous Solubility Assay - Enamine [enamine.net]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

A Technical Guide to the Purity and Assay of 3-Bromo-2-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the analytical methods used to determine the purity and assay of 3-Bromo-2-methylaniline hydrochloride (HCl). This compound is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Ensuring its quality and purity is critical for the consistency, safety, and efficacy of the final products. This guide details the common analytical techniques, including chromatographic and titrimetric methods, and provides specimen data and detailed experimental protocols.

Physicochemical Properties and Specifications

3-Bromo-2-methylaniline hydrochloride is the salt form of the parent compound, 3-Bromo-2-methylaniline. The hydrochloride form often provides improved stability and handling characteristics.

| Property | Value |

| Chemical Name | 3-Bromo-2-methylaniline hydrochloride |

| Synonyms | 3-Bromo-o-toluidine HCl, 2-Amino-6-bromotoluene HCl |

| CAS Number | 16822-92-7 |

| Molecular Formula | C₇H₉BrClN |

| Molecular Weight | 222.51 g/mol |

| Appearance | Off-white to light brown crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

A typical certificate of analysis for the free base form (3-Bromo-2-methylaniline) provides an insight into the expected purity levels and common analytical tests performed.

Table 1: Example Certificate of Analysis Data for 3-Bromo-2-methylaniline (Free Base)

| Test | Specification | Example Result | Method Reference |

| Appearance | Light yellow to brown liquid | Conforms | Visual |

| Purity (by GC) | ≥ 99.0% | 99.28% | Section 3.2 |

| Water Content (KF) | ≤ 0.1% | 0.06% | Section 3.3 |

| Identity (¹H NMR) | Conforms to structure | Conforms | Section 3.4 |

| Data adapted from a sample Certificate of Analysis.[1] |

Analytical Workflow for Quality Control

The comprehensive analysis of 3-Bromo-2-methylaniline HCl involves a series of tests to confirm its identity, quantify its purity (assay), and identify and quantify any impurities. A typical workflow is illustrated below.

Caption: General workflow for the quality control analysis of 3-Bromo-2-methylaniline HCl.

Experimental Protocols

This section provides detailed methodologies for the key analytical tests.

Assay by Non-Aqueous Titration

The basicity of the aniline functional group allows for an acid-base titration. For the hydrochloride salt, a non-aqueous titration is suitable to determine the assay.

-

Principle: The sample is dissolved in a suitable non-aqueous solvent, and the amine hydrochloride is titrated with a standardized solution of a strong acid in a non-aqueous medium, such as perchloric acid in glacial acetic acid. The endpoint is determined potentiometrically.

-

Reagents:

-

Glacial Acetic Acid

-

Acetic Anhydride

-

Perchloric Acid (70%)

-

Potassium Hydrogen Phthalate (Primary Standard)

-

Crystal Violet Indicator (or suitable electrodes for potentiometric titration)

-

-

Standardization of 0.1 N Perchloric Acid:

-

Accurately weigh approximately 700 mg of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid.

-

Add 2 drops of crystal violet indicator.

-

Titrate with the prepared 0.1 N perchloric acid solution until the color changes from violet to blue-green.

-

Calculate the normality of the perchloric acid solution.

-

-

Procedure:

-

Accurately weigh approximately 200 mg of 3-Bromo-2-methylaniline HCl into a 250 mL beaker.

-

Dissolve the sample in 50 mL of glacial acetic acid. Add 10 mL of acetic anhydride.

-

Titrate with standardized 0.1 N perchloric acid, determining the endpoint potentiometrically.

-

Perform a blank determination and make any necessary corrections.

-

-

Calculation:

Where:

-

V_s = Volume of titrant consumed by the sample (mL)

-

V_b = Volume of titrant consumed by the blank (mL)

-

N = Normality of the perchloric acid titrant

-

MW = Molecular weight of 3-Bromo-2-methylaniline HCl (222.51 g/mol )

-

W = Weight of the sample (g)

-

Purity by Gas Chromatography (GC)

Gas chromatography is a primary method for assessing the purity of 3-Bromo-2-methylaniline and identifying volatile impurities.[2]

Table 2: Gas Chromatography Method Parameters

| Parameter | Recommended Conditions |

| Column | Capillary column, e.g., DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 10 °C/min to 250 °C, hold 5 min |

| Injection Volume | 1 µL |

| Diluent | Dichloromethane or Methanol |

-

Sample Preparation:

-

Prepare a sample solution of approximately 1 mg/mL in the chosen diluent.

-

-

Procedure:

-

Inject the prepared sample solution into the GC system.

-

Record the chromatogram.

-

-

Purity Calculation: The purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Water Content by Karl Fischer Titration

The Karl Fischer (KF) titration is a specific and accurate method for determining the water content.[3][4]

-

Principle: This method is based on the quantitative reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a buffer that reacts with hydrogen ions. The endpoint is detected electrometrically.

-

Apparatus:

-

Karl Fischer Titrator (volumetric or coulometric)

-

-

Reagents:

-

Karl Fischer Reagent (one-component or two-component)

-

Anhydrous Methanol

-

-

Procedure:

-

Add anhydrous methanol to the titration vessel and titrate to a stable endpoint with the KF reagent to neutralize the residual water in the solvent.

-

Accurately weigh a suitable amount of the 3-Bromo-2-methylaniline HCl sample and add it to the titration vessel.

-

Titrate with the Karl Fischer reagent to the electrometric endpoint.

-

-

Calculation:

Where:

-

V = Volume of KF reagent consumed by the sample (mL)

-

F = Water equivalence factor of the KF reagent (mg/mL)

-

W = Weight of the sample (mg)

-

Identity Confirmation by FTIR and ¹H NMR

Spectroscopic methods are used to confirm the chemical structure of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Expected Peaks: The FTIR spectrum should show characteristic absorption bands for the N-H stretches of the amine group, aromatic C-H stretches, C=C stretches of the benzene ring, and the C-Br stretch.

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Expected Signals: The ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) will show distinct signals for the aromatic protons, the amine protons, and the methyl group protons, with chemical shifts and splitting patterns consistent with the 3-bromo-2-methylaniline structure. The spectrum of a sample was found to be consistent with its structure.[1]

-

Impurity Profiling

Potential impurities in 3-Bromo-2-methylaniline HCl can originate from the starting materials, by-products of the synthesis, or degradation.

Table 3: Potential Impurities

| Impurity Type | Examples | Analytical Method |

| Starting Materials | 2-methylaniline | GC, HPLC |

| Isomeric Impurities | Other bromo-2-methylaniline isomers | GC, HPLC |

| Over-reacted Products | Di-bromo-2-methylaniline isomers | GC, HPLC |

| Residual Solvents | Solvents used in synthesis and purification | GC-Headspace |

The chromatographic methods described in sections 3.2 are suitable for detecting and quantifying these process-related impurities.

Conclusion

The quality of 3-Bromo-2-methylaniline hydrochloride is ensured through a combination of analytical techniques. A non-aqueous titration or a validated HPLC method can provide an accurate assay value. Gas chromatography is essential for determining purity and identifying volatile impurities. Karl Fischer titration offers a precise measurement of water content. Spectroscopic methods like FTIR and NMR are crucial for confirming the identity and structure of the compound. The implementation of these methods within a robust quality control system is vital for researchers, scientists, and drug development professionals who rely on the consistent quality of this important chemical intermediate.

References

The Synthetic Versatility of 3-Bromo-2-methylaniline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylaniline hydrochloride is a key building block in modern organic synthesis, prized for its utility in the construction of complex molecular architectures. Its unique substitution pattern—a bromine atom and a methyl group ortho and meta to the amino group, respectively—provides a versatile handle for a variety of synthetic transformations. This technical guide explores the core applications of 3-Bromo-2-methylaniline hydrochloride, with a focus on its role in the synthesis of high-value compounds such as pharmaceuticals. We will delve into detailed experimental methodologies for key reactions, present quantitative data, and provide visual representations of synthetic pathways and workflows.

Core Applications of 3-Bromo-2-methylaniline Hydrochloride

The primary applications of 3-Bromo-2-methylaniline hydrochloride in organic synthesis can be categorized into two main areas: as a crucial intermediate in the synthesis of bioactive molecules and as a substrate for palladium-catalyzed cross-coupling reactions. These applications are pivotal in the fields of medicinal chemistry and materials science.

I. Palladium-Catalyzed Cross-Coupling Reactions

3-Bromo-2-methylaniline hydrochloride is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-nitrogen bonds. The presence of the bromine atom allows for facile oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

A. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1] 3-Bromo-2-methylaniline can be coupled with a variety of primary and secondary amines to furnish substituted N-aryl anilines, which are common motifs in pharmaceuticals and materials.

The following is a general protocol for the Buchwald-Hartwig amination of an aryl bromide. The specific conditions may require optimization for 3-Bromo-2-methylaniline hydrochloride and the chosen amine coupling partner.[2]

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., RuPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.5-2.5 equivalents).

-

Reagent Addition: Add 3-Bromo-2-methylaniline hydrochloride (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).

-

Solvent Addition: Add an anhydrous solvent (e.g., toluene, THF, or dioxane) via syringe.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, LC-MS, or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |

| Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60 | For coupling with a primary diamine.[3] |

| RuPhos Precatalyst | LiHMDS | THF | 65 | 76-83 | For coupling with various primary and secondary amines.[2] |

| BrettPhos Precatalyst | LiHMDS | THF | 65 | 78 | For coupling with a primary amine.[2] |

digraph "Buchwald_Hartwig_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];subgraph "cluster_setup" { label="1. Reaction Setup"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Setup" [label="Combine Pd Catalyst, Ligand, and Base\nin an inert atmosphere"]; }

subgraph "cluster_reagents" { label="2. Reagent Addition"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reagents" [label="Add 3-Bromo-2-methylaniline HCl,\nAmine, and Anhydrous Solvent"]; }

subgraph "cluster_reaction" { label="3. Reaction"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" [label="Heat with vigorous stirring\n(80-110 °C)"]; }

subgraph "cluster_workup" { label="4. Work-up and Purification"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Workup" [label="Quench, Extract, and Purify\nvia Column Chromatography"]; }

"Setup" -> "Reagents" [label="Introduce Reactants"]; "Reagents" -> "Reaction" [label="Initiate Reaction"]; "Reaction" -> "Workup" [label="Isolate Product"]; }

B. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] 3-Bromo-2-methylaniline can be coupled with a wide range of aryl or vinyl boronic acids or esters to generate biaryl and styrenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other functional organic materials.

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide. Specific conditions should be optimized for 3-Bromo-2-methylaniline hydrochloride and the chosen boronic acid/ester.[5]

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 3-Bromo-2-methylaniline hydrochloride (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and an anhydrous base (e.g., K₃PO₄, 2.0-3.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Solvent Addition: Add a suitable solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 90-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC, LC-MS, or GC-MS until the starting material is consumed.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.

| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 |

| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - |

| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - |

digraph "Suzuki_Miyaura_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];subgraph "cluster_setup" { label="1. Reaction Setup"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Setup" [label="Combine 3-Bromo-2-methylaniline HCl,\nBoronic Acid, and Base in an inert atmosphere"]; }

subgraph "cluster_catalyst" { label="2. Catalyst and Solvent Addition"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Catalyst" [label="Add Palladium Catalyst\nand Solvent System"]; }

subgraph "cluster_reaction" { label="3. Reaction"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" [label="Heat with vigorous stirring\n(90-100 °C)"]; }

subgraph "cluster_workup" { label="4. Work-up and Purification"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Workup" [label="Dilute, Extract, and Purify\nvia Column Chromatography"]; }

"Setup" -> "Catalyst" [label="Prepare for Catalysis"]; "Catalyst" -> "Reaction" [label="Initiate Coupling"]; "Reaction" -> "Workup" [label="Isolate Product"]; }

II. Synthesis of Bioactive Molecules

3-Bromo-2-methylaniline hydrochloride is a valuable precursor for the synthesis of various biologically active compounds, including Bruton's Tyrosine Kinase (BTK) inhibitors and Sphingosine-1-Phosphate (S1P1) receptor agonists.

A. Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases.[6] 3-Bromo-2-methylaniline is a common starting material for the synthesis of pyrimidine-based BTK inhibitors.

A common strategy involves the initial reaction of 3-Bromo-2-methylaniline with a functionalized pyrimidine core, followed by further modifications to introduce the desired pharmacophore.

B. Sphingosine-1-Phosphate 1 (S1P1) Receptor Agonists

S1P1 receptor agonists are a class of drugs used in the treatment of autoimmune diseases like multiple sclerosis.[7] They function by modulating the trafficking of lymphocytes. 3-Bromo-2-methylaniline has been utilized as a key building block in the synthesis of novel S1P1 receptor agonists.[8] The synthetic routes often involve multi-step sequences where the aniline serves as a core scaffold for the elaboration of the final drug molecule.

Conclusion

3-Bromo-2-methylaniline hydrochloride is a versatile and valuable building block in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, provides efficient routes to a wide array of substituted anilines and biaryls. Furthermore, its role as a key intermediate in the synthesis of complex pharmaceuticals, including BTK inhibitors and S1P1 receptor agonists, highlights its importance in drug discovery and development. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists working in these fields, enabling the continued exploration of the synthetic potential of this important molecule.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton’s tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design and synthesis of selective sphingosine-1-phosphate receptor 1 agonists with increased phosphorylation rates - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3-Bromo-2-methylaniline Hydrochloride as a Versatile Building Block in Modern Drug Discovery

For Immediate Release

Shanghai, China – December 29, 2025 – In the landscape of pharmaceutical research and development, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. Among the vast arsenal of chemical building blocks, 3-Bromo-2-methylaniline hydrochloride has emerged as a pivotal intermediate, offering a unique combination of reactivity and structural features that have been instrumental in the synthesis of a new generation of targeted therapeutics. This technical guide provides an in-depth analysis of the role of 3-Bromo-2-methylaniline HCl, detailing its application in the synthesis of potent kinase inhibitors and receptor modulators, complete with experimental protocols and a visual representation of the relevant biological pathways.

Core Chemical Attributes and Reactivity

3-Bromo-2-methylaniline, a brominated derivative of 2-methylaniline, possesses a chemical structure ripe for diverse synthetic transformations.[1] The presence of a bromine atom, a methyl group, and an amino group on the aniline scaffold provides multiple reactive sites.[1] The hydrochloride salt form enhances the compound's stability and handling properties. The key reactive handles are the bromine atom, which is amenable to various cross-coupling reactions, and the amino group, which can participate in a wide range of condensation and amination reactions. These attributes make it a valuable precursor in the construction of complex heterocyclic systems commonly found in biologically active molecules.[2][3]

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime target for the treatment of B-cell malignancies and autoimmune diseases.[4] 3-Bromo-2-methylaniline has been identified as a key starting material in the synthesis of novel pyrimidine-based, non-covalent BTK inhibitors.[4] The synthesis of such inhibitors often involves the construction of a substituted pyrimidine core, where the 3-bromo-2-methylphenyl moiety, derived from the starting aniline, plays a crucial role in binding to the kinase.

One of the key intermediates that can be synthesized from 3-Bromo-2-methylaniline is 4-bromo-1H-indazole.[4] This intermediate can be further elaborated to create complex heterocyclic scaffolds. For instance, a multi-step synthesis starting from the analogous 3-fluoro-2-methylaniline provides a clear pathway to a substituted indazole, a core component of many kinase inhibitors.

Experimental Protocol: Synthesis of 5-Bromo-4-fluoro-1H-indazole

The following protocol is adapted from a patented synthesis of 5-bromo-4-fluoro-1H-indazole, demonstrating a representative transformation of a substituted 2-methylaniline.[5]

Step 1: Bromination of 3-fluoro-2-methylaniline

To a solution of 3-fluoro-2-methylaniline (1 equivalent) in acetonitrile, N-bromosuccinimide (1.1 equivalents) is added portion-wise at a temperature maintained below 10°C. The reaction mixture is stirred for 2 hours. After completion, an aqueous solution of sodium bisulfite is added to quench any remaining bromine. The pH is then adjusted to 9-10 with sodium hydroxide, and the product, 4-bromo-3-fluoro-2-methylaniline, is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the product.[5]

Step 2: Ring Closure to form the Indazole Ring

4-bromo-3-fluoro-2-methylaniline (1 equivalent) is dissolved in toluene. Acetic acid and isoamyl nitrite are added, and the mixture is heated to 110°C for 2 hours to facilitate the diazotization and subsequent intramolecular cyclization. After completion, the reaction mixture is concentrated, and the crude product is purified to yield 1-acetyl-5-bromo-4-fluoro-1H-indazole.[5]

Step 3: Deprotection to afford 5-Bromo-4-fluoro-1H-indazole

The acetyl-protected indazole (1 equivalent) is suspended in a mixture of methanol and water. Potassium bicarbonate is added, and the mixture is stirred at room temperature for 12 hours to effect the deacetylation. The product, 5-bromo-4-fluoro-1H-indazole, precipitates and is collected by filtration, washed with water, and dried.[5]

Quantitative Data for Indazole Synthesis

| Step | Product | Starting Material | Key Reagents | Yield |

| 1 | 4-Bromo-3-fluoro-2-methylaniline | 3-Fluoro-2-methylaniline | N-Bromosuccinimide, Acetonitrile | 86.2%[5] |

| 2 | 1-Acetyl-5-bromo-4-fluoro-1H-indazole | 4-Bromo-3-fluoro-2-methylaniline | Acetic acid, Isoamyl nitrite, Toluene | 42.8%[5] |

| 3 | 5-Bromo-4-fluoro-1H-indazole | 1-Acetyl-5-bromo-4-fluoro-1H-indazole | Potassium bicarbonate, Methanol/Water | 81%[5] |

Key Coupling Reactions in BTK Inhibitor Synthesis

The bromo-substituted aniline or its indazole derivative can be further functionalized using powerful cross-coupling reactions:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between the aryl bromide and various boronic acids or esters, allowing for the introduction of diverse aryl or heteroaryl substituents.[6]

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, coupling the aryl bromide with a wide range of primary or secondary amines, which is crucial for constructing the core structures of many kinase inhibitors.[1]

Signaling Pathway of Bruton's Tyrosine Kinase (BTK)

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

Application in the Synthesis of Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists

Sphingosine-1-phosphate (S1P) receptors, particularly the S1P1 subtype, are key regulators of lymphocyte trafficking.[7] Modulating the activity of these receptors has proven to be an effective therapeutic strategy for autoimmune diseases like multiple sclerosis. 3-Bromo-2-methylaniline derivatives serve as valuable precursors for the synthesis of S1P1 receptor agonists. The synthesis often involves the construction of a core heterocyclic scaffold, which is then functionalized to achieve the desired pharmacological profile. The bromo- and amino- functionalities of the starting aniline are again critical for the synthetic strategy, allowing for the introduction of various pharmacophoric elements through cross-coupling and amination reactions.

Signaling Pathway of Sphingosine-1-Phosphate-1 (S1P1) Receptor

Caption: Sphingosine-1-Phosphate-1 (S1P1) Receptor Signaling.

Conclusion

3-Bromo-2-methylaniline hydrochloride is a highly valuable and versatile building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern allows for the strategic and efficient construction of key intermediates for targeted therapies, including potent inhibitors of Bruton's tyrosine kinase and modulators of the S1P1 receptor. The ability to leverage well-established synthetic methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination further enhances its utility in modern drug discovery. As researchers continue to explore novel therapeutic targets, the demand for such strategically functionalized building blocks is expected to grow, solidifying the importance of 3-Bromo-2-methylaniline HCl in the development of next-generation medicines.

References

- 1. WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor - Google Patents [patents.google.com]

- 2. US20190002450A1 - Compositions for binding sphingosine-1-phosphate receptor 1 (s1p1), imaging of s1p1, and methods of use thereof - Google Patents [patents.google.com]

- 3. SI2526933T1 - Inhibitors of Bruton's tyrosine kinase - Google Patents [patents.google.com]

- 4. What is 3-Bromo-2-methylaniline?_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. CN106995446A - Bruton's tyrosine kinase inhibitor preparation method - Google Patents [patents.google.com]

- 7. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-2-methylaniline, HCl: An In-depth Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromo-2-methylaniline hydrochloride (CAS No. 16822-92-7). Due to the limited availability of a detailed Safety Data Sheet (SDS) for this specific salt, this document synthesizes data from the free base, 3-Bromo-2-methylaniline (CAS No. 55289-36-6), and closely related isomers. All procedures and precautions outlined are based on the known hazards of substituted anilines, a class of compounds requiring careful handling due to their potential toxicity.

Hazard Identification and Classification

3-Bromo-2-methylaniline, HCl is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. Based on data from analogous compounds, it should be treated as a substance with acute toxicity, as well as a skin and eye irritant.[1]

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4] |

Hazard Pictograms (Anticipated) :

Physical and Chemical Properties

Quantitative data for the hydrochloride salt is sparse. The table below includes data for the free base, 3-Bromo-2-methylaniline, to provide an indication of its physical characteristics.

| Property | Value (for 3-Bromo-2-methylaniline) |

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol [5] |

| Appearance | Colorless to brown or orange clear liquid |

| Boiling Point | 248 °C (lit.) |

| Density | 1.51 g/mL at 25 °C (lit.) |

| Refractive Index | 1.619 (lit.) |

| Storage | Keep in dark place, inert atmosphere, room temperature.[5] |

Exposure Controls and Personal Protection

Strict adherence to engineering controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory when handling this compound.

| Control Parameter | Recommendation |

| Engineering Controls | All work must be conducted in a properly functioning chemical fume hood.[6] Ensure eyewash stations and safety showers are readily accessible.[7] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[8] |

| Skin Protection | Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.[7] |

| Respiratory Protection | If handling outside of a fume hood or if dust/aerosol generation is likely, a NIOSH-approved respirator is required. |

| Hygiene Measures | Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling the substance and before leaving the lab.[8] |

Experimental Protocols

Protocol for Safe Weighing and Handling of this compound Powder

This protocol outlines the procedure for safely weighing and preparing a solution of a hazardous powder.

-

Preparation :

-

Ensure a chemical fume hood is certified and operational.

-

Gather all necessary equipment: analytical balance, weigh paper/boat, spatula, beaker, solvent, and waste container.

-

Don all required PPE: lab coat, safety goggles, and chemical-resistant gloves.

-

-

Designated Area :

-

Perform all manipulations within the fume hood.[6]

-

Place a disposable absorbent pad on the work surface to contain any minor spills.

-

-

Weighing :

-

If the balance cannot be placed inside the hood, tare a sealed container, add the powder to the container inside the fume hood, and then seal the container before re-weighing it outside the hood.[9]

-

Alternatively, use a ventilated balance enclosure.[6]

-

Carefully transfer the desired amount of powder from the stock bottle to the weigh boat using a clean spatula. Avoid creating dust.

-

Close the stock bottle tightly immediately after use.

-

-

Solution Preparation :

-

Place the weigh boat with the powder into the destination beaker.

-

Slowly add the solvent to the beaker, rinsing the weigh boat in the process.

-

Use a magnetic stirrer for dissolution if necessary.

-

-

Cleanup :

-

Dispose of the weigh boat, gloves, and absorbent pad in a designated solid hazardous waste container.

-

Wipe down the spatula and work surface with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

-

Wash hands thoroughly after the procedure.

-

Emergency Response Protocol for Accidental Skin Exposure

Immediate action is critical in the event of skin contact.

-

Alert Personnel : Immediately alert nearby colleagues and the lab supervisor.

-

Remove Contaminated Clothing : While under a safety shower, remove any clothing that has come into contact with the chemical. It may be necessary to cut clothing off to avoid spreading contamination.[10]

-

Flush Affected Area : Flush the affected skin with copious amounts of water for at least 15 minutes. Use soap and water for washing.[11][12]

-

Seek Medical Attention : After flushing, seek immediate medical attention. Provide the medical personnel with the Safety Data Sheet (SDS) for the substance or the most relevant available SDS.

-

Report Incident : Report the incident to the institution's Environmental Health and Safety (EHS) department according to established procedures.

Visualized Workflows

The following diagrams illustrate key logical and procedural workflows for handling hazardous chemicals.

Caption: General Laboratory Workflow for Handling Hazardous Chemicals.

Caption: Emergency Response Decision Tree for Chemical Exposure.

Storage and Disposal

Storage : Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[4] Keep it segregated from incompatible materials such as strong oxidizing agents and acids. The storage area should be clearly marked and accessible only to authorized personnel.

Disposal : All waste containing this substance must be treated as hazardous waste. Dispose of contents and containers in accordance with local, state, and federal regulations. Do not dispose of down the drain.[1]

Disclaimer: This guide is intended for informational purposes for trained professionals. It is not a substitute for a formal risk assessment and the user's adherence to all institutional and regulatory safety protocols. Always consult the most up-to-date Safety Data Sheet for any chemical before use.

References

- 1. tcichemicals.com [tcichemicals.com]